Retf-4NA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Retf-4NA is widely used in scientific research to study chymase activity and its role in various biological processes. Some of its key applications include:

Mécanisme D'action

Target of Action

RETF-4NA is a chymase substrate peptide . Chymase is a type of protease enzyme that is primarily found in mast cells, which play a crucial role in the immune response.

Mode of Action

This compound interacts with its primary target, chymase, by serving as a substrate for the enzyme. It is cleaved more avidly by α2-macroglobulin-bound chymase than the free, unbound form . This indicates that this compound has a specific affinity for the α2-macroglobulin-bound form of chymase.

Pharmacokinetics

It’s also worth noting that this compound is soluble to 2 mg/ml in 20% acetonitrile/water .

Result of Action

The cleavage of this compound by chymase could potentially lead to the generation of angiotensin II, given the known role of chymase in this process . This could result in vasoconstriction and an increase in blood pressure.

Orientations Futures

Analyse Biochimique

Biochemical Properties

Retf-4NA plays a significant role in biochemical reactions, particularly as a substrate for the enzyme chymase. It interacts with chymase and α2-macroglobulin, a protein that can bind to various biomolecules .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with chymase. It serves as a substrate for chymase, which can cleave it more avidly when the enzyme is bound to α2-macroglobulin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Retf-4NA is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of protected amino acids to a growing peptide chain. The final product is obtained by deprotecting the peptide and purifying it using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Retf-4NA primarily undergoes hydrolysis reactions catalyzed by chymase. The hydrolysis of this compound results in the cleavage of the peptide bond, releasing 4-nitroaniline, which can be quantitatively measured .

Common Reagents and Conditions

The hydrolysis reaction typically occurs under physiological conditions, with a pH range of 7-8, which is optimal for chymase activity. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and enzyme solutions containing chymase .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-nitroaniline, which serves as a measurable indicator of chymase activity .

Comparaison Avec Des Composés Similaires

Retf-4NA is unique in its high specificity and sensitivity for chymase. Similar compounds include:

Ac-RETF-pNA: Another chymase substrate with similar properties but different peptide sequences.

Suc-AAPF-pNA: A substrate for chymotrypsin, which lacks the specificity for chymase.

Boc-AAPF-pNA: Another chymotrypsin substrate with different peptide sequences.

This compound stands out due to its selective hydrolysis by chymase, making it a valuable tool in research focused on this enzyme .

Propriétés

IUPAC Name |

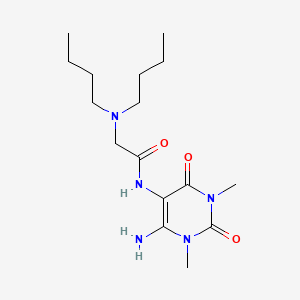

4-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[3-hydroxy-1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N9O10/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCWUIJMQAZRNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N9O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)